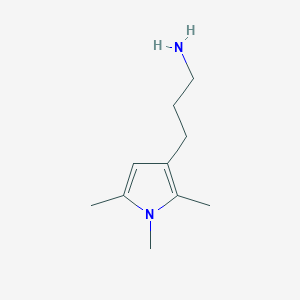

![molecular formula C11H9N3O3S B2635625 N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 53101-19-2](/img/structure/B2635625.png)

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide

説明

“N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound with the molecular formula C10H12N2O3 . It contains a total of 27 bonds, including 15 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 nitro group (aromatic) .

Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of this compound is also called a skeletal formula, which is the standard notation for organic molecules .科学的研究の応用

Synthesis and Characterization

- N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide and related compounds have been synthesized and characterized using spectroscopic techniques like FT-IR, NMR, and LCMS. These compounds are synthesized through various chemical reactions and characterized to understand their structure and properties (Salian, Narayana, & Sarojini, 2017).

Antioxidant and Anti-inflammatory Properties

- A series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have shown promising antioxidant and anti-inflammatory activities. These activities include DPPH radical scavenging, superoxide anion scavenging, and lipid peroxide inhibition (Koppireddi et al., 2013).

Anticancer Potential

- New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been investigated for their anticancer activities against human lung adenocarcinoma cells, showing selective cytotoxicity and inducing apoptosis in cancer cells (Evren et al., 2019).

Antimicrobial Activity

- Various compounds, including N-(4-nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]acetamide, have demonstrated good antibacterial and antifungal activities. These activities are significant for their potential applications in combating microbial infections (Zadafiya, Tailor, & Malik, 2013).

Anti-HIV Properties

- Acetamide derivatives, including this compound, have been studied for their potential as anti-HIV drugs using density functional theory. These studies help in understanding the molecular mechanisms and effectiveness of these compounds against HIV (Oftadeh, Mahani, & Hamadanian, 2013).

Dyeing Application and Antimicrobial Activity

- N-(4-nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]acetamide-based dyes have been applied to polyester fiber, showing not only effective dyeing properties but also exhibiting antimicrobial activities, which is crucial for applications in textiles (Patel, Patel, & Malik, 2014).

作用機序

Target of Action

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide is a derivative of 1,3,4-thiadiazole . The primary targets of this compound are microbial organisms such as E. coli, B. mycoides, and C. albicans . These organisms are known to cause various infections in humans, and the compound’s antimicrobial activity is crucial in combating these pathogens .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives, which include this compound, exhibit their antimicrobial activity by interacting with the microbial cells . This interaction can lead to changes in the microbial cell, such as disruption of cell wall synthesis or inhibition of essential enzymes, which ultimately leads to the death of the microbial cell .

Biochemical Pathways

This compound, as a 1,3,4-thiadiazole derivative, may affect various biochemical pathways in the microbial cells . This interference can disrupt the normal functioning of the cell and lead to cell death .

Pharmacokinetics

The compound’s effectiveness as an antimicrobial agent suggests that it is likely to have good bioavailability .

Result of Action

The result of the action of this compound is the inhibition of growth or death of the targeted microbial cells . This is achieved through the compound’s interaction with the cells and its disruption of essential cellular processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment could potentially affect the compound’s stability and efficacy . .

特性

IUPAC Name |

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3S/c1-7(15)12-11-13-10(6-18-11)8-2-4-9(5-3-8)14(16)17/h2-6H,1H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODOJPOJYPUJMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

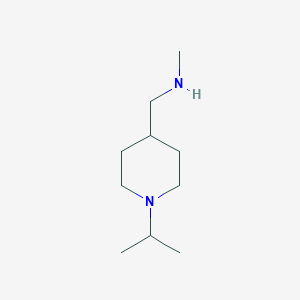

![3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2635545.png)

![2-((4-fluorophenyl)thio)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2635546.png)

![[2-Methoxy-5-(piperidylsulfonyl)phenyl]methyl[(4-methylphenyl)sulfonyl]amine](/img/structure/B2635548.png)

![N-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B2635550.png)

![N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}prop-2-enamide](/img/structure/B2635554.png)

![4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide](/img/no-structure.png)

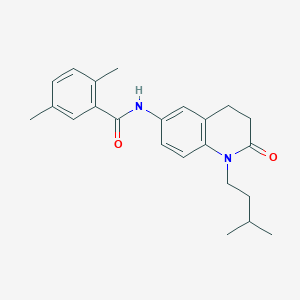

![Ethyl 2-oxo-4-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2635562.png)

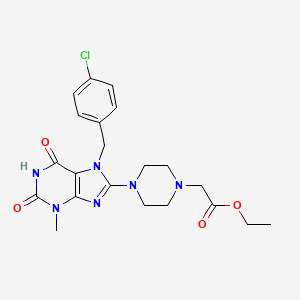

![N-(2,3-dimethylphenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2635565.png)